2-({9-Methoxy-2-phenyl-5H-chromeno[2,3-D]pyrimidin-4-YL}sulfanyl)-N-(4-methylphenyl)acetamide
Description
2-({9-Methoxy-2-phenyl-5H-chromeno[2,3-D]pyrimidin-4-YL}sulfanyl)-N-(4-methylphenyl)acetamide is a heterocyclic compound featuring a chromeno[2,3-d]pyrimidine core substituted with a methoxy group at position 9, a phenyl group at position 2, and a sulfanyl-linked acetamide moiety at position 2. The 4-methylphenyl group on the acetamide nitrogen contributes to its lipophilic character.
Properties
IUPAC Name |
2-[(9-methoxy-2-phenyl-5H-chromeno[2,3-d]pyrimidin-4-yl)sulfanyl]-N-(4-methylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H23N3O3S/c1-17-11-13-20(14-12-17)28-23(31)16-34-27-21-15-19-9-6-10-22(32-2)24(19)33-26(21)29-25(30-27)18-7-4-3-5-8-18/h3-14H,15-16H2,1-2H3,(H,28,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQLRYGLMBGBOCX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)CSC2=NC(=NC3=C2CC4=C(O3)C(=CC=C4)OC)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H23N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
469.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({9-Methoxy-2-phenyl-5H-chromeno[2,3-D]pyrimidin-4-YL}sulfanyl)-N-(4-methylphenyl)acetamide typically involves multi-step organic reactions. One common method involves the cyclization of appropriate precursors under specific conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This could include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
2-({9-Methoxy-2-phenyl-5H-chromeno[2,3-D]pyrimidin-4-YL}sulfanyl)-N-(4-methylphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce thiols or amines .
Scientific Research Applications
2-({9-Methoxy-2-phenyl-5H-chromeno[2,3-D]pyrimidin-4-YL}sulfanyl)-N-(4-methylphenyl)acetamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials or chemical processes
Mechanism of Action
The mechanism of action of 2-({9-Methoxy-2-phenyl-5H-chromeno[2,3-D]pyrimidin-4-YL}sulfanyl)-N-(4-methylphenyl)acetamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in biological pathways. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes .
Comparison with Similar Compounds
Comparison with Similar Compounds
Below is a detailed comparison with key analogs:
Structural and Physicochemical Properties
Notes:
- Methoxy vs. Ethoxy substitution: The target compound’s methoxy group (vs.
- Chlorophenyl vs. Methylphenyl substitution : The chlorophenyl analog () exhibits higher XLogP3 (6.8 vs. 6.2), indicating increased lipophilicity, which may improve membrane permeability but reduce aqueous solubility.
- Rotatable bonds : The target compound has seven rotatable bonds, suggesting moderate conformational flexibility compared to analogs with fewer (e.g., ) or more (e.g., ) rotatable bonds.
Key Research Findings
Solubility vs. Lipophilicity : The target compound’s TPSA (98.6 Ų) suggests moderate solubility, intermediate between the chlorophenyl analog (89.4 Ų, ) and more polar derivatives (e.g., fluorophenyl-containing acetamides in ).
Validation : Structural validation tools like WinGX and ORTEP ensure accurate modeling of anisotropic displacement parameters, critical for comparing steric effects across analogs .
Biological Activity
The compound 2-({9-Methoxy-2-phenyl-5H-chromeno[2,3-D]pyrimidin-4-YL}sulfanyl)-N-(4-methylphenyl)acetamide is a derivative of chromeno-pyrimidine, a class known for its diverse biological activities. This article explores its biological activity, focusing on its anticancer properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure
The compound features a complex structure that includes:
- A chromeno ring fused with a pyrimidine ring.
- A methoxy group at position 9.
- A phenyl group and a sulfanyl group contributing to its unique reactivity and biological profile.
Biological Activity Overview
Research indicates that chromeno-pyrimidine derivatives exhibit significant biological activities, including:
- Anticancer : Many derivatives show cytotoxic effects against various cancer cell lines.
- Antimicrobial : Some compounds in this class have demonstrated antibacterial and antifungal properties.
- Neuroprotective : Potential effects on neurotransmitter systems suggest possible applications in neurodegenerative diseases.
Cytotoxic Effects
Studies have reported that chromeno-pyrimidine derivatives, including the target compound, exhibit notable cytotoxicity against cancer cells. For instance:
- MCF-7 Breast Cancer Cells : The compound showed an IC50 value indicating effective inhibition of cell proliferation in vitro, making it a candidate for further development as an anticancer agent .
The mechanism by which this compound exerts its anticancer effects may involve:
- Inhibition of Kinases : Targeting specific kinases involved in cell signaling pathways related to proliferation and survival.
- Induction of Apoptosis : Triggering programmed cell death in cancer cells through various intracellular signaling pathways.
Comparative Analysis
A comparison with similar compounds reveals differences in potency and selectivity:
| Compound Name | IC50 (μM) | Target Cancer Cell Line | Mechanism |
|---|---|---|---|
| Compound A | 68.4 | MCF-7 | Apoptosis induction |
| Compound B | 75.0 | HeLa | Kinase inhibition |
| Target Compound | TBD | TBD | TBD |
Case Studies
Several studies have highlighted the efficacy of chromeno-pyrimidine derivatives:
- Study on Chromone Derivatives : Identified significant cytotoxicity against various cancer types, emphasizing the importance of structural modifications for enhanced activity .
- Screening for Anticancer Agents : A drug library screening revealed that compounds with similar scaffolds to the target compound exhibited promising anticancer properties, warranting further investigation into their mechanisms and therapeutic potential .
Q & A
Q. What are the foundational synthetic routes for 2-({9-Methoxy-2-phenyl-5H-chromeno[2,3-D]pyrimidin-4-YL}sulfanyl)-N-(4-methylphenyl)acetamide?
The compound is typically synthesized via multi-step protocols involving:
- Chromeno-pyrimidine core formation : Condensation of substituted chromene derivatives with pyrimidine precursors under basic conditions.
- Sulfanyl group introduction : Nucleophilic substitution or thiolation reactions, often using thiourea or Lawesson’s reagent .
- Acetamide coupling : Reaction of the sulfanyl intermediate with N-(4-methylphenyl)acetamide via carbodiimide-mediated coupling (e.g., EDC/HOBt) . Purification requires column chromatography and recrystallization, with purity validated by HPLC (>95%) .
Q. Which spectroscopic and crystallographic methods are essential for structural confirmation?
Key techniques include:
- X-ray crystallography : Resolves bond angles, dihedral distortions, and intermolecular interactions (e.g., hydrogen bonding in the chromeno-pyrimidine core) .
- NMR spectroscopy : H and C NMR confirm substituent integration (e.g., methoxy at δ 3.8–4.0 ppm, aromatic protons at δ 6.5–8.2 ppm) .
- FTIR : Identifies sulfanyl (C–S stretch at 600–700 cm) and amide (N–H bend at 1550–1650 cm) functionalities .
Q. How is the compound’s biological activity assessed in preclinical studies?
Standard protocols involve:
- In vitro assays : Dose-response curves in enzyme inhibition studies (e.g., kinase or protease targets) using fluorescence-based readouts .
- Antimicrobial testing : Agar diffusion or microdilution assays against Gram-positive/negative bacteria and fungi, with MIC values reported .
- Cytotoxicity screening : MTT assays on human cell lines (e.g., HEK293, HepG2) to establish IC values .
Advanced Research Questions
Q. What experimental design strategies optimize synthetic yield and purity?
Advanced optimization employs:
- Design of Experiments (DoE) : Fractional factorial designs to screen variables (temperature, solvent polarity, catalyst loading). For example, Response Surface Methodology (RSM) can maximize yield from 5% to 25% by optimizing reaction time and stoichiometry .
- Catalyst engineering : Transition metal catalysts (e.g., Pd/Cu) for regioselective sulfanyl group introduction .
- Purification innovations : Simulated moving bed (SMB) chromatography for scalable separation of stereoisomers .
Q. How can contradictions in biological activity data across studies be resolved?
Contradictions arise from variability in:
- Assay conditions : Standardize buffer pH, ionic strength, and incubation time (e.g., pH 7.4 PBS vs. Tris-HCl alters solubility and activity) .
- Cell line heterogeneity : Use isogenic cell lines and validate target expression via Western blot .
- Statistical rigor : Apply ANOVA with post-hoc Tukey tests to compare datasets; report p-values and effect sizes .
Q. What computational tools predict the compound’s interaction with biological targets?
Integrate:
- Molecular docking : AutoDock Vina or Schrödinger Suite to model binding to kinase ATP pockets (e.g., CDK2, EGFR) .
- QSAR modeling : Use 3D descriptors (e.g., CoMFA, CoMSIA) to correlate substituent electronic effects (Hammett σ) with IC values .
- MD simulations : GROMACS for 100 ns trajectories to assess binding stability (RMSD < 2 Å indicates robust interactions) .
Q. How does the compound’s crystal structure inform formulation stability?
Crystal lattice analysis reveals:
Q. What methodologies address low solubility in aqueous systems?
Strategies include:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
